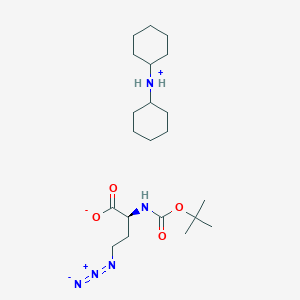

N-Boc-4-azido-L-homoalanine (sel de dicyclohexylammonium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

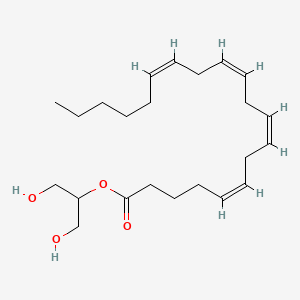

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is a synthetic compound used primarily in peptide synthesis and click chemistry applications. It is known for its high purity and stability, making it a valuable reagent in various chemical and biological research fields .

Applications De Recherche Scientifique

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is widely used in scientific research, including:

Peptide Synthesis: It serves as a building block for the synthesis of complex peptides and proteins

Click Chemistry: Its azido group makes it a key reagent in click chemistry, enabling the formation of stable triazole linkages.

Drug Development: It is used in the synthesis of drug analogs and in the study of drug-receptor interactions.

Bioconjugation: It facilitates the labeling and modification of biomolecules for various biological studies.

Mécanisme D'action

Target of Action

It’s known that azido compounds are often used in click chemistry applications, suggesting that its targets could be a variety of biological molecules that it can covalently attach to via click reactions .

Mode of Action

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is likely to interact with its targets through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction results in the formation of a triazole ring, a process that can be used for labeling and tracking molecules in biological systems .

Result of Action

The molecular and cellular effects of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt’s action would depend on the specific context of its use. In the context of click chemistry, it could enable the labeling and tracking of a variety of biological molecules, providing valuable insights into their behavior and interactions .

Action Environment

The action, efficacy, and stability of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt can be influenced by various environmental factors. For instance, the efficiency of its click reactions may depend on factors such as temperature, pH, and the presence of copper catalysts . Additionally, its stability may be affected by storage conditions .

Analyse Biochimique

Biochemical Properties

It is known to play a role in the synthesis of Dolastatin analogs. These analogs interact with tubulin, a globular protein, and inhibit its polymerization. The nature of these interactions is noncompetitive, meaning that the compound does not compete with the substrate for the enzyme’s active site.

Cellular Effects

The cellular effects of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt are primarily related to its impact on tubulin polymerization. By inhibiting this process, the compound can disrupt the formation of microtubules, which are essential components of the cell’s cytoskeleton. This can influence various cellular processes, including cell division and intracellular transport.

Molecular Mechanism

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt exerts its effects at the molecular level through its interaction with tubulin. It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin, thereby preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics can lead to changes in cell morphology and function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The final product is then converted to its dicyclohexylammonium salt form to enhance its stability and solubility .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt undergoes various chemical reactions, including:

Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Copper(I) Bromide (CuBr): Used in CuAAC reactions to facilitate the formation of triazoles.

Sodium Ascorbate: Often used as a reducing agent in click chemistry reactions.

Major Products Formed:

Comparaison Avec Des Composés Similaires

- N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt

- Fmoc-β-azido-Ala-OH

- L-Azidohomoalanine hydrochloride

- 6-Azido-hexanoic acid

Uniqueness: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is unique due to its specific structure, which combines the azido group with a protected amino acid. This combination allows for versatile applications in peptide synthesis and click chemistry, distinguishing it from other azido-containing compounds .

Propriétés

Numéro CAS |

1217459-14-7 |

|---|---|

Formule moléculaire |

C21H39N5O4 |

Poids moléculaire |

425.6 g/mol |

Nom IUPAC |

(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1 |

Clé InChI |

UCLAYMPJMDBLOX-ZCMDIHMWSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

SMILES canonique |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/new.no-structure.jpg)

![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)